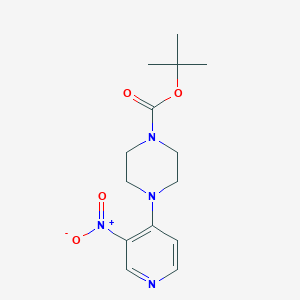
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 608142-93-4 . It has a linear formula of C14H20N4O4 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 308.34 g/mol . It is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : Tert-butyl piperazine derivatives, similar to Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, are significant intermediates in synthesizing biologically active benzimidazole compounds, as highlighted in a study by Liu Ya-hu (2010). These intermediates are crucial for further chemical transformations leading to the development of various therapeutic agents.
Crystallography and Molecular Structure Analysis : Investigations into the molecular structure of tert-butyl piperazine derivatives have been conducted, such as the work by Zhi-Ping Yang et al. (2021). These studies often involve X-ray diffraction, Density Functional Theory (DFT) calculations, and spectroscopic analysis, which are essential for understanding the compound's chemical properties and potential applications.
Antibacterial and Anthelmintic Activity : Some derivatives of tert-butyl piperazine show biological activities. For instance, C. Sanjeevarayappa et al. (2015) synthesized a compound exhibiting moderate anthelmintic and poor antibacterial activities. Such studies contribute to the development of new therapeutic agents.
Pharmacological Core Development : Tert-butyl piperazine derivatives are used to create pharmacologically useful cores, as discussed in a study by Ashwini Gumireddy et al. (2021). These cores can be further modified to develop potential drug candidates.
Anticorrosive Properties : In addition to biomedical applications, tert-butyl piperazine derivatives like this compound have been investigated for their anticorrosive properties, such as in the study by B. Praveen et al. (2021), focusing on carbon steel in corrosive environments.
Wirkmechanismus
While the exact mechanism of action for this compound is not clear, similar piperazine derivatives have been found to have neuropharmacological activities, including antidepressant and anxiolytic properties . These activities are possibly mediated, directly and/or indirectly, by serotonergic pathways .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZLYVPOXHWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

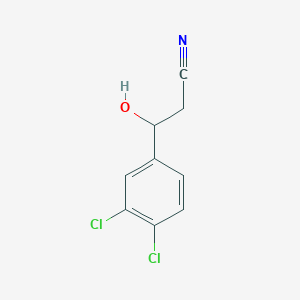

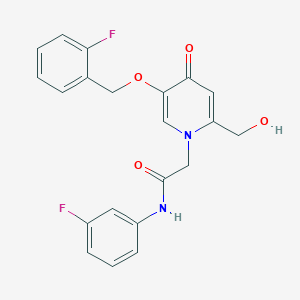

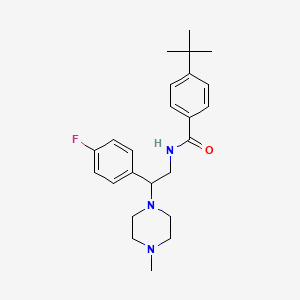
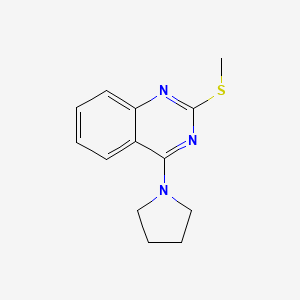
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
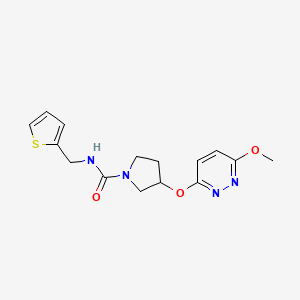
![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)
![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
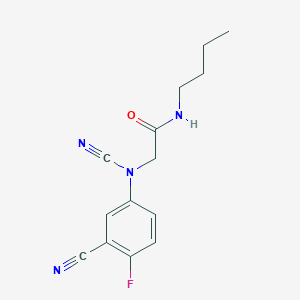
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)
